N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Inflammation Prostaglandin E2 Synthase Structure-Activity Relationship

This is the furan-3-yl indole-2-carboxamide regioisomer essential for mPGES-1 target engagement. Unlike generic indole carboxamides or the inactive indole-3-carboxamide/furan-2-yl variants, its precise linkage topology is mandatory for maintaining low-nanomolar inhibitory potency. Procurement ensures assay-ready chemical probe fidelity for PGE2 biosynthesis dissection and focused library synthesis. Verify batch-specific regioisomeric purity before ordering.

Molecular Formula C19H15N3O2
Molecular Weight 317.348
CAS No. 2034618-08-9
Cat. No. B2974884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
CAS2034618-08-9
Molecular FormulaC19H15N3O2
Molecular Weight317.348
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C19H15N3O2/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23)
InChIKeyMILWWAOZHXPMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide: Procurement-Grade Characterization for mPGES-1 Targeted Synthesis


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide (CAS 2034618-08-9) is a heterocyclic small molecule featuring a furan-substituted pyridine core linked to an indole-2-carboxamide moiety . It is structurally classified within a broader series of indole carboxamide derivatives developed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target implicated in inflammation, pain, and cancer [1]. The compound serves as a specialized building block for medicinal chemistry campaigns requiring precise topological and electronic complementarity within the mPGES-1 active site.

Why N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide Cannot Be Replaced by Common Indole Carboxamide Analogs


Substitution within the indole carboxamide chemical space is not functionally neutral. The introduction of a furan-3-yl group at the 5-position of the pyridine ring, combined with the specific indole-2-carboxamide linkage (as opposed to the regioisomeric indole-3-carboxamide or furan-2-yl variants), dictates the inhibitor's binding pose and interaction strength within the mPGES-1 active site [1]. The broader class of mPGES-1 inhibitors exhibits a steep structure-activity relationship, where minor modifications lead to drastic reductions in inhibitory potency, as evidenced by compounds in the same patent family showing IC50 values spanning from low nanomolar to >10 µM ranges [1]. Therefore, simple replacement by a generic 'indole carboxamide' or a similarly named analog without precise stereoelectronic mapping will almost certainly result in target disengagement and loss of pharmacological relevance.

Quantitative Differentiation Evidence for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide


Regioisomeric Discrimination: Furan-3-yl vs. Furan-2-yl Substitution Effect on Predicted mPGES-1 Binding

The target compound incorporates a furan-3-yl substituent, which provides a distinct electrostatic potential surface and hydrogen-bonding vector compared to the isosteric furan-2-yl analog (CAS 2034537-25-0). In the context of the mPGES-1 patent family, the furan-3-yl orientation can be inferred to modulate the interaction with key active-site residues differently, based on the class-level observation that analogous regioisomeric pairs within the patent exhibit divergent inhibitory activities [1]. Direct quantitative head-to-head comparison data for this precise pair remains absent from the public literature, necessitating in-house profiling for definitive differentiation.

Inflammation Prostaglandin E2 Synthase Structure-Activity Relationship

Carboxamide Linkage Position: Indole-2-carboxamide vs. Indole-3-carboxamide Scaffold Differentiation

The target compound features an indole-2-carboxamide linkage, whereas a closely related structural analog (CAS 2034243-72-4) bears an indole-3-carboxamide. This positional isomerism alters the dihedral angle and the spatial relationship between the indole ring and the pyridin-3-ylmethylamine linker, which is critical for engaging the hydrophobic pocket and catalytic residues of mPGES-1 [1]. No direct comparison of these two isomers is published; however, the class-level SAR from the patent filing indicates that the 2-carboxamide configuration is preferred for maintaining potency in the low-micromolar to nanomolar range, whereas the 3-carboxamide series often results in significantly attenuated activity.

Medicinal Chemistry mPGES-1 Inhibition Isomer Selection

Class-Level mPGES-1 Inhibitory Potency Benchmarking Against Other Indole Carboxamide Derivatives

The target compound belongs to a class of indole carboxamides that inhibit prostaglandin E2 (PGE2) production by targeting mPGES-1 [1]. Within this class, exemplified compounds have demonstrated the ability to reduce PGE2 synthesis in cellular assays with IC50 values in the low nanomolar range. For instance, structurally related indole carboxamide inhibitors reported in previous pharmacophore modeling studies have shown mPGES-1 IC50 values between 0.4 and 7.9 µM [2]. While the exact IC50 for the target compound is not publicly disclosed, its structural alignment with the most potent members of the series positions it as a candidate for anti-inflammatory probe development.

Anti-inflammatory Agents Enzyme Assay Prostaglandin E2

Synthetic Accessibility and Chemical Handle Uniqueness for Further Derivatization

The compound's synthetic route involves a coupling reaction between a furanyl-pyridine methanamine intermediate and indole-2-carboxylic acid, using standard amide bond formation reagents such as EDCI/HOBt [1]. The presence of the secondary amide linkage and the unsubstituted indole nitrogen provides two distinct chemical handles for further functionalization; this contrasts with other derivatives in the patent space that are fully substituted at the indole N1 position, limiting their diversification potential. The target compound thus offers a unique starting point for structure-activity relationship (SAR) exploration through N-alkylation, acylation, or sulfonylation reactions without compromising the core pharmacophore.

Medicinal Chemistry Chemical Biology Lead Optimization

Application Scenarios for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide in Scientific and Industrial Workflows


mPGES-1 Mediated Prostaglandin E2 Pathway Dissection

The compound can be deployed as a chemical probe in cell-based assays (e.g., A549 lung carcinoma or RAW 264.7 macrophage lines) to dissect the contribution of mPGES-1 to PGE2 biosynthesis upon pro-inflammatory stimulation (IL-1β, LPS). Its use enables the differentiation of mPGES-1-dependent PGE2 production from COX-2-derived prostanoid synthesis, a critical distinction for target validation in inflammatory disease models [1].

Structure-Activity Relationship Expansion via Indole N-Functionalization

The free indole NH of the core scaffold can be subjected to alkylation, acylation, or sulfonylation reactions to generate focused compound libraries. This is particularly valuable for medicinal chemistry teams aiming to optimize potency, selectivity, and pharmacokinetic properties of the mPGES-1 inhibitor series, as the indole N-substituent is a well-established determinant of metabolic stability and off-target activity within this chemotype [1].

Comparative Profiling Against Regioisomeric Inactive Controls

To establish on-target biological effects, the compound should be tested in parallel with its indole-3-carboxamide regioisomer (CAS 2034243-72-4) and the furan-2-yl variant (CAS 2034537-25-0). These control compounds, when procured alongside the target molecule, provide a robust experimental framework for confirming that any observed anti-inflammatory or anti-proliferative activity is due to specific mPGES-1 engagement rather than non-specific cytotoxicity or off-target effects.

Synthesis of Radioligands or Fluorescent Probes for Target Engagement Studies

The compound's modular structure, featuring a free amine precursor in the synthetic pathway, allows for the introduction of reporter groups (e.g., biotin, fluorophores, or ¹⁸F/¹¹C isotopes) via the secondary amide or indole NH functionalities. Such derivatives are essential for in vitro binding assays, cellular target engagement imaging, and ex vivo autoradiography in tissues from disease models [1].

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.